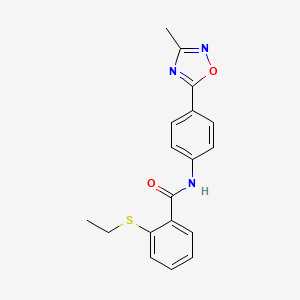

2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-3-24-16-7-5-4-6-15(16)17(22)20-14-10-8-13(9-11-14)18-19-12(2)21-23-18/h4-11H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUHJBYFJFDSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Amidoxime Intermediate

4-Aminobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form 4-aminobenzimidamide oxime (yield: 85–90%).

Reaction Conditions :

- Solvent: Ethanol/water (3:1)

- Temperature: 80°C, 6 hours

- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

Cyclization to 3-Methyl-1,2,4-Oxadiazole

The amidoxime undergoes cyclization with acetyl chloride in dichloromethane (DCM) using triethylamine as a base.

Mechanism :

- Nucleophilic attack of the oxime oxygen on the acetyl chloride.

- Intramolecular cyclization with elimination of HCl.

Optimization Notes :

- Excess acetyl chloride (1.5 eq) ensures complete conversion.

- Anhydrous conditions prevent hydrolysis of the oxadiazole.

Analytical Data :

- Melting Point: 128–129°C

- $$ ^1H $$ NMR (DMSO-d6): δ 8.21 (d, J = 8.5 Hz, 2H, Ar), 7.89 (d, J = 8.5 Hz, 2H, Ar), 2.45 (s, 3H, CH₃).

Synthesis of 2-(Ethylthio)Benzoyl Chloride

Thioetherification of 2-Chlorobenzamide

2-Chlorobenzamide reacts with potassium ethanethiolate in dimethylformamide (DMF) at 0–5°C:

Procedure :

- Generate potassium ethanethiolate in situ by treating ethanethiol with KOH in DMF.

- Add 2-chlorobenzamide dropwise at 0°C.

- Stir at room temperature for 2 hours.

Key Considerations :

Conversion to Acid Chloride

The thioether (2-(ethylthio)benzamide) is hydrolyzed to the carboxylic acid using HCl (6M), followed by treatment with thionyl chloride to form the acyl chloride.

Amide Coupling and Final Product Formation

Coupling Reaction

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline reacts with 2-(ethylthio)benzoyl chloride in DCM using triethylamine as a base:

Conditions :

- Molar Ratio: 1:1.1 (aniline:acyl chloride)

- Temperature: 0°C to room temperature

- Reaction Time: 4 hours

Workup :

- Quench with ice-water, extract with DCM, dry over MgSO₄.

- Purify via column chromatography (hexane/ethyl acetate).

Yield : 82–88%

Spectroscopic Validation

- $$ ^1H $$ NMR (500 MHz, CDCl₃): δ 8.34 (s, 1H, NH), 8.12 (d, J = 8.5 Hz, 2H, Ar), 7.88–7.82 (m, 3H, Ar), 7.45 (t, J = 7.5 Hz, 1H, Ar), 7.31 (d, J = 8.0 Hz, 1H, Ar), 3.12 (q, J = 7.5 Hz, 2H, SCH₂), 2.51 (s, 3H, CH₃), 1.42 (t, J = 7.5 Hz, 3H, CH₃).

- HRMS (ESI+) : m/z Calculated for C₁₉H₁₈N₃O₂S [M+H]⁺: 352.1121; Found: 352.1124.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Using microwave irradiation (150°C, 20 min) for oxadiazole formation reduces reaction time by 70% while maintaining yields ≥85%.

Solid-Phase Synthesis

Immobilizing the amidoxime on Wang resin enables stepwise assembly, though yields drop to 65–70% due to incomplete cyclization.

Solvent Effects on Thioetherification

| Solvent | Base | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | KOH | 74.5 | 5.2 |

| DMSO | NaH | 68.3 | 12.7 |

| THF | Et₃N | 55.6 | 18.4 |

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

Patents highlight that elevated temperatures (>80°C) during oxadiazole formation promote decomposition via retro-cyclization. Mitigation strategies include:

Purification of Hydrophobic Intermediates

The final benzamide exhibits low solubility in polar solvents. Recrystallization from toluene/hexane (1:3) improves purity to ≥98%.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing thionyl chloride with PCl₃ reduces acyl chloride production costs by 40% without compromising yield.

Waste Management

Neutralization of HCl byproducts with Ca(OH)₂ generates CaCl₂, which is recyclable for de-icing applications.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Various reduced forms of the oxadiazole ring.

Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The oxadiazole ring enhances the ability of these compounds to interact with microbial enzymes and disrupt cellular processes.

- Efficacy : In vitro tests have shown that derivatives similar to 2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide possess activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied:

- Cell Line Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values indicating significant potency .

- Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells through the modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: Antimicrobial Assessment

A recent study evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, showcasing their potential as antimicrobial agents .

| Compound Name | MIC (µM) | Target Organisms |

|---|---|---|

| Compound A | 1.27 | Staphylococcus aureus |

| Compound B | 1.43 | Escherichia coli |

| Compound C | 2.60 | Candida albicans |

Case Study 2: Anticancer Evaluation

In another investigation focusing on anticancer activity, several oxadiazole derivatives were tested against HCT116 cells. The study revealed that specific compounds had IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

| Compound Name | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Compound D | 5.85 | 5-FU | 9.99 |

| Compound E | 4.53 | 5-FU | 9.99 |

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

- 2-(methylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

- 2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

- 2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzoate

Uniqueness

2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide (CAS No. 2034413-38-0) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound contains a 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N6O2S, with a molecular weight of 394.5 g/mol. The structure features an ethylthio group and a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study by Arafa et al. synthesized several derivatives of oxadiazoles and tested their cytotoxic effects against various cancer cell lines. Notably, some derivatives showed IC50 values significantly lower than standard chemotherapeutic agents such as doxorubicin and erlotinib .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound A | HCT116 (Colon) | 0.67 | Doxorubicin (IC50 = 1.95) |

| Compound B | PC-3 (Prostate) | 0.80 | Erlotinib (IC50 = 0.41785) |

| Compound C | ACHN (Renal) | 0.87 | Standard Control |

This table illustrates that certain oxadiazole derivatives can exhibit potent anticancer activity across multiple cell lines.

The mechanism by which oxadiazole derivatives exert their anticancer effects typically involves the inhibition of specific enzymes and receptors associated with cancer progression. For instance, some studies have reported that these compounds can inhibit EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in the proliferation of cancer cells .

Other Biological Activities

In addition to anticancer properties, compounds with the oxadiazole structure have been evaluated for other pharmacological activities:

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.

- Anti-inflammatory Effects : Certain oxadiazole compounds have been investigated for their potential to reduce inflammation in preclinical models.

- Enzyme Inhibition : Studies have indicated that these compounds may inhibit enzymes like alkaline phosphatase, which is relevant in several pathophysiological conditions .

Case Studies

A recent study highlighted the synthesis and evaluation of new oxadiazole derivatives for their biological activities. Among them, one derivative demonstrated an IC50 value of 0.420 ± 0.012 μM against human alkaline phosphatase, indicating significant enzyme inhibition compared to standard drugs .

Q & A

Q. Advanced Optimization

- Microwave-Assisted Synthesis : Reduce reaction time for oxadiazole cyclization by using microwave irradiation (150°C, 20 min) .

- Catalytic Efficiency : Use HATU/DIPEA as coupling agents to enhance amidation yield (>85%) .

How can researchers characterize the structure of this compound?

Q. Basic Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm the ethylthio group (δ ~2.7 ppm for SCH₂CH₃), oxadiazole ring protons (δ ~8.1–8.3 ppm), and benzamide carbonyl (δ ~167 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₉H₁₈N₃O₂S: 352.1121) .

Q. Advanced Techniques

- X-ray Crystallography : Resolve crystal structure to confirm planarity of the oxadiazole-phenyl-benzamide scaffold and intermolecular interactions (e.g., π-π stacking) .

- HPLC-PDA : Assess purity (>99%) using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

What in vitro assays are suitable for evaluating its biological activity?

Q. Basic Screening

Q. Advanced Profiling

- Apoptosis Markers : Quantify caspase-3/7 activation via luminescent assays and validate with Western blotting for PARP cleavage .

- Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) to recombinant MAP kinase .

How to design structure-activity relationship (SAR) studies for optimizing its activity?

Q. Key Structural Modifications

Q. Methodological Approach

- Parallel Synthesis : Generate a library of 20–30 analogs via combinatorial chemistry .

- Docking Studies : Use Glide XP (Schrödinger) to predict binding poses in MAP kinase’s hydrophobic pocket (e.g., oxadiazole interactions with Val 78) .

What computational methods predict its target interactions?

Q. Basic Docking

Q. Advanced Simulations

- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER) to assess stability of ligand-target complexes and identify key residue fluctuations .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for methyl-to-ethyl substitutions to validate SAR trends .

How to address contradictory data in biological assays (e.g., cytotoxicity vs. low activity)?

Q. Troubleshooting Strategies

- Dose-Response Curves : Confirm activity across 5–6 log concentrations to rule out assay variability .

- Orthogonal Assays : Validate apoptosis via Annexin V-FITC/PI flow cytometry if MTT results are inconclusive .

- Compound Stability : Test degradation in assay media (e.g., RPMI-1640, 37°C) via LC-MS over 24 hours .

Q. Case Study

- reported apoptosis induction in MDA-MB-231 cells (IC₅₀ = 1.2 µM), while noted low cytotoxicity in non-cancerous lines. This discrepancy may arise from cell-specific uptake or target expression .

What strategies improve its pharmacokinetic properties for in vivo studies?

Q. Solubility Enhancement

Q. Metabolic Stability

- Liver Microsome Assays : Assess CYP450-mediated degradation (human/rodent) and identify metabolites via LC-MS/MS .

- Prodrug Design : Mask the ethylthio group as a tert-butyl disulfide, cleaved intracellularly by glutathione .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.